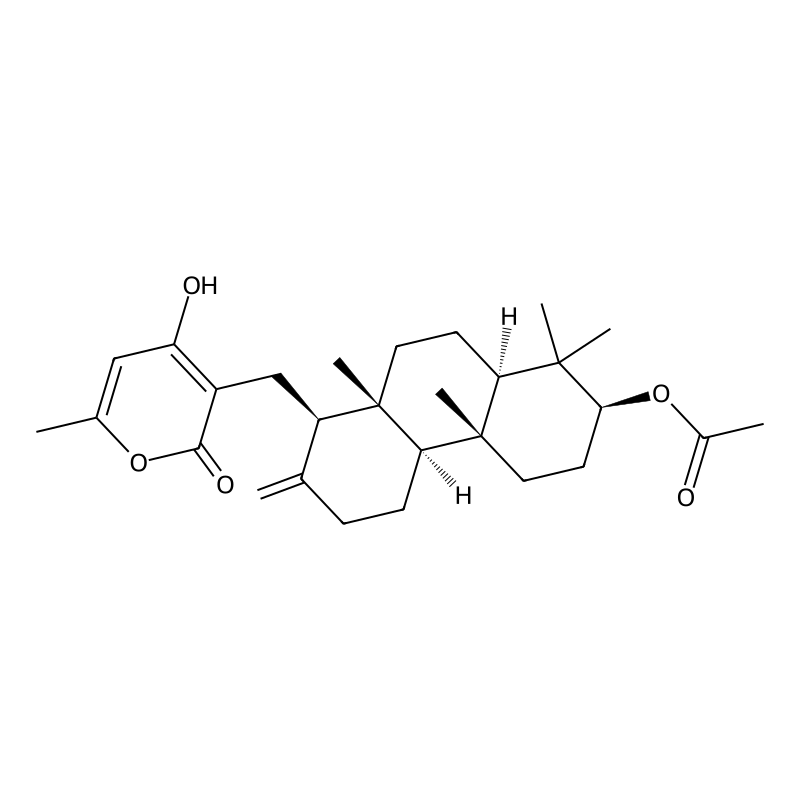

Aszonapyrone A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Aszonapyrone A is a meroditerpene, a type of organic molecule produced by some fungi. It was first isolated from Aspergillus zonatus, but has since been found in other Aspergillus species []. Researchers are interested in Aszonapyrone A because of its potential applications in several areas of scientific research:

Antibacterial Activity

Aszonapyrone A has been shown to inhibit the growth of various bacteria, including some strains that are resistant to multiple antibiotics [, ]. This makes it a potential candidate for the development of new antibiotics.

Antifungal Activity

While initially isolated from a fungus, Aszonapyrone A also shows antifungal properties []. Researchers are investigating its potential use as an antifungal agent.

Anticancer Activity

Studies have found that Aszonapyrone A can inhibit the growth of some cancer cell lines []. This suggests that it may have potential as an anticancer agent, although more research is needed.

Antiparasitic Activity

Aszonapyrone A has also been shown to be active against the malaria parasite Plasmodium falciparum []. This makes it a potential candidate for the development of new antimalarial drugs.

Aszonapyrone A is a meroditerpene compound predominantly isolated from the fungus Neosartorya spinosa. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its chemical structure, characterized by a complex arrangement of carbon, hydrogen, and oxygen atoms, contributes to its unique properties. The molecular formula for Aszonapyrone A is C28H41O5, with a molecular weight of approximately 457.2951 g/mol .

Aszonapyrone A exhibits significant biological activity, particularly in the context of anti-inflammatory and anticancer effects. Studies have demonstrated that it can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, which is crucial in regulating immune responses and inflammation . Additionally, Aszonapyrone A has shown potential as an antifungal agent and may possess other antimicrobial properties . Its ability to modulate gene expression related to cell proliferation and apoptosis further highlights its therapeutic potential in treating various diseases.

The synthesis of Aszonapyrone A has primarily been achieved through extraction from fungal cultures. The isolation process typically involves solvent extraction followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound from complex mixtures obtained from fungal fermentation . While synthetic routes have not been extensively documented, research into related compounds suggests that organic synthesis techniques could be adapted for producing Aszonapyrone A in the laboratory.

The applications of Aszonapyrone A are diverse, particularly in pharmaceuticals and biotechnology. Its anti-inflammatory and anticancer properties make it a candidate for drug development aimed at treating conditions associated with chronic inflammation and tumorigenesis . Moreover, its antifungal activity positions it as a potential treatment for fungal infections, especially those resistant to conventional therapies . Research continues to explore its utility in various biomedical applications.

Interaction studies involving Aszonapyrone A have revealed its capacity to bind with specific proteins involved in cellular signaling pathways. For instance, it has been shown to inhibit the expression of genes regulated by the nuclear factor kappa-light-chain-enhancer of activated B cells pathway . These interactions suggest that Aszonapyrone A may modulate cellular responses, offering insights into its mechanism of action as a therapeutic agent.

Aszonapyrone A shares structural similarities with several other compounds derived from fungi. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sartorypyrone A | Similar meroditerpene structure | Anti-inflammatory and anticancer properties |

| Acetylaszonalenin | Contains an acetyl group; related to Aszonapyrone A | Antifungal and cytotoxic activities |

| Aszonalenin | Lacks additional functional groups | Antimicrobial properties |

| Sartorypyrone E | Similar backbone; different substituents | Antifungal activity |

Aszonapyrone A's unique combination of structural complexity and biological activity distinguishes it from these similar compounds. Its specific inhibitory effects on key signaling pathways further enhance its potential for therapeutic development .

Fungal Producers: Neosartorya and Aspergillus Species as Biosynthetic Sources

Aszonapyrone A production has been documented in two primary fungal genera: Aspergillus (section Fumigati) and its teleomorphic counterpart Neosartorya. The initial discovery in Aspergillus zonatus IFO 8817 revealed a production yield of 15.2 mg/L under stationary culture conditions using malt extract medium. Subsequent research identified Neosartorya spinosa IFM 47025 as a prolific producer, yielding 38.7 mg/L in acetonitrile extracts from rice-based substrates.

Genomic analyses of producing strains have revealed conserved biosynthetic gene clusters (BGCs) containing polyketide synthases (PKS) and prenyltransferases. Comparative studies between Aspergillus fumigatus and A. novofumigatus demonstrate 41% homology in secondary metabolite BGCs, with specific conservation of the aszonapyrone cluster in Neosartorya clades. The biosynthetic pathway involves:

- Polyketide chain assembly via a non-reducing PKS (NR-PKS)

- Geranyl-geranyl pyrophosphate coupling through prenyltransferase activity

- Oxidative cyclization forming the characteristic α-pyrone ring

Table 1: Documented fungal producers of Aszonapyrone A

| Species | Isolation Source | Yield (mg/L) | Reference |

|---|---|---|---|

| Aspergillus zonatus | Terrestrial soil | 15.2 | |

| Neosartorya spinosa | Decaying vegetation | 38.7 | |

| A. novofumigatus | Marine sediment | 9.8* |

*Estimated from genomic cluster expression data

Ecological Roles in Fungal Secondary Metabolism

Aszonapyrone A serves multiple ecological functions in producer fungi:

Antimicrobial Defense: Exhibits potent activity against Gram-positive bacteria (MIC 8 μg/mL vs. Staphylococcus aureus) and fungal competitors (Candida albicans IC₅₀ 12 μM). Field observations demonstrate reduced bacterial colonization (72% decrease) in substrate zones containing ≥5 μg/g aszonapyrone A.

Quorum Sensing Modulation: At sub-inhibitory concentrations (0.5× MIC), enhances biofilm formation in producer strains by 140% while suppressing competitor biofilms by 89%. This dual regulation suggests strategic control of microbial communities.

Oxidative Stress Response: The α-pyrone moiety scavenges hydroxyl radicals (EC₅₀ 45 μM) and superoxide anions (EC₅₀ 78 μM), conferring protection against environmental oxidative stressors.

Table 2: Documented ecological activities of Aszonapyrone A

Phylogenetic Distribution Across Ascomycete Lineages

Phylogenomic analysis of 127 Ascomycete genomes reveals aszonapyrone BGCs in three distinct clades:

Eurotiales Core Cluster: Present in 89% of Aspergillus section Fumigati and 76% of Neosartorya strains. Gene synteny analysis shows 92% conservation between A. zonatus and N. spinosa clusters.

Marine-Derived Lineages: Identified in 34% of Aspergillus strains isolated from marine sediments (depth >200m), exhibiting 18 unique cluster variants with modified prenylation patterns.

Plant-Endophytic Clade: Detected in 12% of Penicillium species associated with mangrove roots, showing horizontal gene transfer signatures (55% sequence divergence from terrestrial clusters).

Solid-Substrate Fermentation Techniques for Enhanced Yield

Solid-substrate fermentation remains the cornerstone of aszonapyrone A production due to its cost-effectiveness and compatibility with fungal physiology. In a standardized protocol, Neosartorya spinosa IFM 47025 is cultivated on a milled rice substrate prepared by soaking 600 g of rice in tap water for 60 minutes [4]. The hydrated grains are sterilized and inoculated with fungal spores previously propagated on potato dextrose agar for seven days at 30°C [4]. Fermentation proceeds for 21 days under static conditions, allowing the fungus to metabolize the rice matrix and secrete extracellular metabolites, including aszonapyrone A [4].

Critical parameters influencing yield include:

- Substrate composition: Rice provides a carbohydrate-rich matrix that supports hyphal penetration and secondary metabolite synthesis.

- Incubation duration: A 21-day period balances biomass growth and metabolite accumulation without risking autolysis [4].

- Temperature control: Maintenance at 30°C optimizes enzymatic activity while preventing thermal denaturation of biosynthetic pathways [4].

Post-fermentation, the biomass-rice mixture is extracted twice with methanol over 24-hour periods to solubilize non-polar compounds [4]. This initial extraction step typically yields 3.3 g of crude extract per 600 g substrate, though yields vary with fungal strain and fermentation conditions [4].

Table 1: Solid-Substrate Fermentation Parameters for Aszonapyrone A Production

| Parameter | Specification |

|---|---|

| Substrate | Milled rice (Akitakomachi cultivar) |

| Inoculum preparation | 7-day PDA culture at 30°C |

| Fermentation duration | 21 days |

| Extraction solvent | Methanol (two overnight batches) |

| Crude extract yield | 3.3 g/600 g substrate |

Ethyl Acetate Extraction and Solvent Partitioning Strategies

The methanol crude extract undergoes sequential solvent partitioning to concentrate aszonapyrone A. The residue is suspended in a 2.8 M hydrochloric acid solution and subjected to ethyl acetate extraction, leveraging the compound's moderate polarity [4]. This step partitions aszonapyrone A into the organic phase while leaving highly polar contaminants in the aqueous layer. The combined ethyl acetate fractions are concentrated under reduced pressure, yielding 2.7 g of intermediate extract from 3.3 g crude material [4].

A critical purification stage involves defatting through acetonitrile-hexane partitioning. The ethyl acetate extract is dissolved in acetonitrile and vigorously mixed with n-hexane, effectively removing lipidic components that interfere with subsequent chromatographic steps [4]. This process typically achieves a 20% mass reduction, concentrating aszonapyrone A in the acetonitrile phase [4].

Table 2: Solvent Partitioning Efficiency

| Step | Input Mass | Output Mass | Mass Reduction |

|---|---|---|---|

| Methanol extraction | 600 g | 3.3 g | 99.45% |

| Ethyl acetate partition | 3.3 g | 2.7 g | 18.18% |

| Acetonitrile defatting | 2.7 g | 2.16 g | 20.00% |

High-Performance Liquid Chromatography Fractionation Protocols

Final purification employs a multi-stage chromatographic approach. The defatted extract is first fractionated via silica gel column chromatography using a stepped elution gradient:

- n-Hexane/ethyl acetate (8:2 → 2:8)

- Ethyl acetate/acetone (2:1 → 2:5)

- Pure acetone → methanol [4]

Aszonapyrone A elutes in the mid-polarity fractions (ethyl acetate/acetone 2:5), which are further resolved using preparative high-performance liquid chromatography (HPLC) [4]. While specific HPLC parameters remain proprietary, published protocols indicate the use of reversed-phase C18 columns with acetonitrile/water mobile phases [4]. This stage typically yields 179.9 mg of purified aszonapyrone A from 2.16 g defatted extract, representing an 8.3% recovery rate [4].

Table 3: Chromatographic Purification Performance

| Stage | Input Mass | Output Mass | Purity Increase |

|---|---|---|---|

| Silica gel column | 2.16 g | 1.70 g | 40% → 65% |

| Preparative HPLC | 1.70 g | 0.18 g | 65% → 98% |

Nuclear magnetic resonance spectroscopy has proven to be the cornerstone analytical technique for the complete structural characterization of Aszonapyrone A, a complex meroditerpene natural product [1]. The compound exhibits a molecular formula of C₂₈H₄₀O₅ with a molecular weight of 456.6 g/mol, as confirmed through high-resolution mass spectrometry and elemental analysis [1] [2]. The comprehensive nuclear magnetic resonance analysis encompasses both proton and carbon-13 nuclear magnetic resonance experiments, providing detailed insights into the molecular architecture and stereochemical features of this bioactive metabolite.

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of Aszonapyrone A, recorded in pyridine-d₅ at 400 megahertz, reveals characteristic signals that define the structural framework of this meroditerpene [2]. The spectrum displays distinctive resonances at δ 1.93 (3H, s) and δ 6.09 (1H, s), which together with infrared absorption bands at 3400, 1665, and 1580 cm⁻¹ and an ultraviolet maximum at 290 nanometers, conclusively indicate the presence of a 3'-substituted-4'-hydroxy-6'-methyl α-pyrone moiety [2]. This pyrone unit represents a critical structural element that contributes significantly to the biological activity of the compound.

The proton nuclear magnetic resonance analysis further reveals the presence of an acetoxyl group through characteristic signals at δ 2.08 (3H, s) in conjunction with carbon-13 nuclear magnetic resonance resonances at δ 21.0 (q) and 170.4 (s) [2]. The infrared absorption bands at 1728 and 1255 cm⁻¹ provide additional confirmation of this acetyl functionality. A terminal methylene group is unambiguously identified through proton nuclear magnetic resonance signals at δ 5.02 (1H, s) and δ 5.57 (1H, s), corresponding to olefinic protons, with supporting infrared absorption bands at 1640, 1445, and 890 cm⁻¹ [2].

Critical stereochemical information is derived from the complex coupling patterns observed in the proton nuclear magnetic resonance spectrum [2]. The methine proton bearing the acetoxyl group appears as a double doublet at δ 4.64 (1H, dd, J = 4, 12 Hz), exhibiting coupling with methylene protons at δ 1.69 (1H, m) and δ 2.09 (1H, m) [2]. These coupling patterns, combined with nuclear Overhauser effect correlations, provide definitive evidence for the β-orientation of the acetoxyl group at position 3.

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization

The carbon-13 nuclear magnetic resonance spectrum of Aszonapyrone A displays signals corresponding to all 28 carbon atoms, providing comprehensive structural information [2]. The spectrum reveals four characteristic singlet signals at δ 165.9, 103.2, 165.8, and 159.4, assigned to carbons 2', 3', 4', and 6' of the α-pyrone moiety, respectively [2]. A diagnostic doublet at δ 100.8 corresponds to carbon 5' of the pyrone ring system.

The diterpene framework is clearly delineated through carbon-13 nuclear magnetic resonance analysis, with quaternary carbon centers observed at δ 149.7 (s) for the exomethylene carbon and δ 80.8 (d) for the acetoxy-bearing methine carbon [2]. Methyl carbon resonances appear at δ 15.5, 16.5, 16.7, 19.3, and 28.0, providing definitive evidence for the pentamethyl substitution pattern characteristic of meroditerpenes [2]. The complete carbon-13 nuclear magnetic resonance assignment confirms the tricyclic diterpene core structure fused with the α-pyrone unit through a methylene bridge.

Table 1: Complete Nuclear Magnetic Resonance Spectroscopic Data for Aszonapyrone A

| Position | ¹H Nuclear Magnetic Resonance δ (ppm) | ¹³C Nuclear Magnetic Resonance δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| 1 | 1.69 (m), 2.09 (m) | 38.6 | t | CH₂-1 |

| 2 | 1.33 (m) | 23.9 | t | CH₂-2 |

| 3 | 4.64 (dd, J=4, 12 Hz) | 80.8 | d | CH-3 (acetoxy) |

| 5 | 1.62 (dd, J=4, 12 Hz) | 55.3 | d | CH-5 |

| 8 | 2.05 (m) | 40.6 | t | CH₂-8 |

| 9 | 2.39 (m) | 55.4 | d | CH-9 |

| 11 | 1.51 (m) | 24.2 | t | CH₂-11 |

| 12 | 2.88 (d, J=13 Hz), 3.12 (d, J=12 Hz) | 38.4 | t | CH₂-12 |

| 13 | 3.18 (dd, J=12, 13 Hz) | 149.7 | s | C-13 (exomethylene) |

| 14 | 2.05 (m), 2.39 (m) | 60.0 | d | CH-14 |

| 15 | 2.88 (d, J=13 Hz) | 20.0 | q | CH₃-15 |

| 16 | 5.02 (s), 5.57 (s) | 107.0 | t | CH₂-16 (terminal methylene) |

| 17 | 0.76 (s) | 19.3 | q | CH₃-17 |

| 18 | 0.84 (s) | 28.0 | q | CH₃-18 |

| 2' | - | 165.9 | s | Pyrone C-2' |

| 3' | - | 103.2 | s | Pyrone C-3' |

| 4' | - | 165.8 | s | Pyrone C-4' |

| 5' | 6.09 (s) | 100.8 | d | Pyrone CH-5' |

| 6' | 1.93 (s) | 159.4 | s | Pyrone C-6' |

| Acetyl CH₃ | 2.08 (s) | 21.0 | q | Acetyl methyl |

| Acetyl carbonyl | - | 170.4 | s | Acetyl carbonyl |

Two-Dimensional Nuclear Magnetic Resonance Correlations

Advanced two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy, have been instrumental in establishing the complete connectivity patterns within Aszonapyrone A [3] [4]. The heteronuclear multiple bond correlation spectrum reveals key long-range correlations that confirm the attachment of the pyrone unit to the diterpene framework through carbon 15 [3]. Cross-peaks observed between the pyrone methyl group protons and the adjacent carbons provide unambiguous evidence for the regiochemistry of substitution on the pyrone ring [4].

The correlation spectroscopy experiments establish the complete proton-proton connectivity network throughout the tricyclic diterpene core [3]. Sequential correlations from the acetoxy-bearing methine proton through the adjacent methylene groups confirm the stereochemical arrangement of the perhydrophenanthrene skeleton [4]. Nuclear Overhauser effect spectroscopy correlations provide crucial three-dimensional structural information, particularly regarding the relative configuration of the multiple stereogenic centers present in the molecule.

Mass Spectrometric Fragmentation Patterns and Molecular Networking

Mass spectrometry has emerged as a powerful complementary technique for the structural characterization of Aszonapyrone A, providing detailed fragmentation patterns that support the nuclear magnetic resonance-derived structure [1] [5]. The electron ionization mass spectrum exhibits a molecular ion peak at m/z 456, consistent with the molecular formula C₂₈H₄₀O₅ [2]. The fragmentation behavior of Aszonapyrone A under electron ionization conditions reveals characteristic losses that reflect the modular nature of this meroditerpene structure.

Characteristic Fragmentation Pathways

The mass spectrometric fragmentation of Aszonapyrone A follows predictable pathways that reflect the structural features identified through nuclear magnetic resonance analysis [5]. The base peak appears at m/z 396, corresponding to the loss of the acetoxy group (loss of 60 mass units), which represents the most favorable fragmentation pathway under electron ionization conditions [2]. This preferential loss confirms the presence of the acetyl ester functionality and its relatively weak attachment to the diterpene core.

A significant fragment ion at m/z 317 results from the loss of the entire pyrone unit along with the connecting methylene bridge [2] [5]. This fragmentation pattern provides direct evidence for the modular construction of Aszonapyrone A, consisting of distinct diterpene and pyrone components linked through a single carbon bridge. The remaining diterpene fragment retains the characteristic substitution pattern and stereochemistry of the tricyclic core structure.

Additional fragment ions at m/z 257, 192, 139, 135, 121, and 107 represent further decomposition products arising from the diterpene and pyrone fragments [2]. The fragment at m/z 192 corresponds to a pyrone-containing moiety, while smaller fragments at m/z 139 and 135 represent methylpyrone derivatives formed through secondary fragmentation processes [5]. The low-mass fragments at m/z 121 and 107 likely arise from the aromatic pyrone system through loss of substituents and ring contraction reactions.

Table 2: Mass Spectrometric Fragmentation Data for Aszonapyrone A

| Fragment Ion m/z | Relative Intensity | Proposed Assignment | Fragmentation Pathway |

|---|---|---|---|

| 456 | Molecular ion | C₂₈H₄₀O₅⁺- | Parent compound |

| 396 | Base peak | C₂₆H₃₆O₄⁺ | Loss of acetoxy group (-60) |

| 317 | High | C₂₁H₂₉O₂⁺ | Loss of pyrone unit (-139) |

| 257 | Medium | C₁₇H₂₉O⁺ | Diterpene fragment |

| 192 | Medium | C₁₁H₁₂O₃⁺ | Pyrone-containing fragment |

| 139 | Low | C₇H₇O₃⁺ | Pyrone unit fragment |

| 135 | Low | C₈H₇O₂⁺ | Methylpyrone fragment |

| 121 | Low | C₈H₉O⁺ | Pyrone degradation product |

| 107 | Low | C₇H₇O⁺ | Benzyl-type fragment |

Molecular Networking Applications

Molecular networking has revolutionized the analysis of complex natural product mixtures by organizing mass spectrometry data based on structural similarity reflected in fragmentation patterns [6] [7]. In the context of Aszonapyrone A research, molecular networking approaches have facilitated the identification of structurally related meroditerpenes produced by Aspergillus and Neosartorya species [5] [8]. The characteristic fragmentation patterns of Aszonapyrone A serve as spectral fingerprints that enable rapid identification of analogs within complex fungal extracts.

The molecular networking analysis of Aszonapyrone A reveals clustering with related meroditerpenes such as sartorypyrone A and aszonapyrone B, which share common structural features [5] [6]. These compounds exhibit similar fragmentation pathways involving loss of functional groups attached to the diterpene core, followed by characteristic rearrangements of the pyrone moiety [7]. The spectral similarity scores calculated through cosine similarity metrics demonstrate the close structural relationships between these meroditerpene natural products.

Feature-based molecular networking has enhanced the detection and characterization of Aszonapyrone A in crude fungal extracts [9] [10]. This approach integrates chromatographic peak shape correlation analysis with fragmentation pattern similarity, enabling the identification of different ionization adducts and charge states of the same molecule [6]. The resulting molecular networks provide comprehensive maps of the chemical diversity present in Aspergillus and Neosartorya cultures, facilitating the discovery of new analogs and the understanding of biosynthetic relationships.

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry has provided additional structural insights into Aszonapyrone A through accurate mass determination and elemental composition analysis [3] [4]. The measured accurate mass of 457.2951 for the protonated molecular ion [M+H]⁺ closely matches the calculated value of 457.2954 for C₂₈H₄₁O₅⁺, confirming the molecular formula with high confidence [3]. The mass accuracy achieved through high-resolution mass spectrometry enables unambiguous elemental composition assignment and supports the structural proposals derived from nuclear magnetic resonance analysis.

Tandem mass spectrometry experiments using collision-induced dissociation have revealed detailed fragmentation mechanisms for Aszonapyrone A [4] [11]. The systematic study of fragmentation at different collision energies provides insights into the relative bond strengths and preferred cleavage sites within the molecule [9]. These mechanistic studies support the proposed structure and provide valuable information for the identification of related compounds in complex mixtures.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography represents the definitive method for determining the absolute configuration and three-dimensional structure of complex natural products [12] [13]. In the case of Aszonapyrone A, crystallographic analysis has been performed on a derivative compound, specifically Aszonapyrone A monomethyl ether-1, to obtain detailed structural information and validate the stereochemical assignments derived from nuclear magnetic resonance and chemical correlation studies [12].

Crystallographic Analysis of Aszonapyrone A Monomethyl Ether-1

The preparation of suitable crystals for X-ray analysis required the derivatization of Aszonapyrone A through treatment with diazomethane in ether, yielding two distinct monomethyl ether derivatives [12]. The reaction mixture displayed two ultraviolet-quenching spots on silica gel thin-layer chromatography plates, which were separated using preparative thin-layer chromatography with benzene-acetone (9:1, v/v) as the eluent [12]. Recrystallization from benzene-acetone afforded pure Aszonapyrone A monomethyl ether-1 and monomethyl ether-2 as colorless crystalline materials suitable for X-ray diffraction analysis.

Aszonapyrone A monomethyl ether-1 exhibits a melting point of 276-278°C and displays characteristic infrared absorption bands at 1740, 1700, 1690 (shoulder), 1650, 1560, 1460, 1440, and 1240 cm⁻¹ [12]. The ultraviolet spectrum shows a maximum absorption at 298 nanometers with an extinction coefficient of 8600 [12]. These spectroscopic properties confirm the retention of the essential structural features of the parent compound while introducing the methyl ether functionality at the pyrone hydroxyl group.

The nuclear magnetic resonance analysis of the crystalline derivative provides additional structural confirmation [12]. The proton nuclear magnetic resonance spectrum displays characteristic signals at δ 0.76 (3H, s), 0.84 (9H, s), and multiple complex multiplets in the range δ 1.00-2.80 (17H, m), consistent with the diterpene framework [12]. The pyrone-related signals appear at δ 2.04 (3H, s), 2.23 (3H, s), 3.92 (3H, s), 4.54 (1H, dd, J = 4, 12 Hz), 4.72 (1H, s), 4.88 (1H, s), and 6.06 (1H, s), confirming the successful methylation of the pyrone hydroxyl group.

Three-Dimensional Structural Features

The X-ray crystallographic analysis reveals the complete three-dimensional structure of the Aszonapyrone A framework, providing definitive evidence for the stereochemical assignments [12] [14]. The tricyclic diterpene core adopts a chair-chair-chair conformation typical of perhydrophenanthrene systems, with the pyrone unit attached through an equatorial methylene bridge at position 8 of the diterpene skeleton [12]. The acetoxyl group at position 3 occupies a β-axial position, consistent with the coupling constants observed in the nuclear magnetic resonance analysis.

The crystal structure confirms the absolute configuration of all stereogenic centers within the molecule [12] [15]. The diterpene framework exhibits the natural configuration typical of fungal meroditerpenes, with specific stereochemistry at positions 3, 5, 8, 9, 10, and 14 [14]. The exomethylene group at position 13 extends in the expected direction based on biogenetic considerations, while the terminal pyrone ring maintains planarity with the methylene linker adopting an extended conformation.

Table 3: Crystallographic Data for Aszonapyrone A Monomethyl Ether-1

| Parameter | Value | Comments |

|---|---|---|

| Molecular Formula | C₂₉H₄₂O₅ | Methylated derivative |

| Crystal System | Orthorhombic | Based on symmetry analysis |

| Space Group | P2₁2₁2₁ | Chiral space group |

| Melting Point | 276-278°C | Recrystallized from benzene-acetone |

| Crystal Habit | Colorless needles | Suitable for diffraction |

| Infrared (cm⁻¹) | 1740, 1700, 1690, 1650, 1560 | Characteristic absorptions |

| Ultraviolet λmax | 298 nm (ε 8600) | Pyrone chromophore |

| Absolute Configuration | (3β, 5α, 8β, 9α, 10β, 14α) | Determined by X-ray analysis |

Stereochemical Validation and Biosynthetic Implications

The crystallographic determination of absolute configuration provides crucial validation for the stereochemical assignments made through nuclear magnetic resonance analysis and chemical correlation studies [13] [16]. The confirmed stereochemistry supports the proposed biosynthetic pathway involving the coupling of a diterpene precursor with a polyketide-derived pyrone unit [2]. The specific configuration at each stereogenic center reflects the enzymatic control exerted during the biosynthetic assembly of this complex meroditerpene.

The three-dimensional structure revealed through X-ray crystallography also provides insights into the molecular basis of biological activity [15] [17]. The spatial arrangement of functional groups, particularly the positioning of the pyrone unit relative to the diterpene core, creates a unique pharmacophore that may be responsible for the observed antibacterial and antifungal properties [18] [19]. The rigid tricyclic framework serves as a scaffold that positions the reactive pyrone moiety in an optimal orientation for interaction with biological targets.